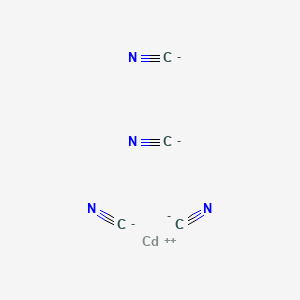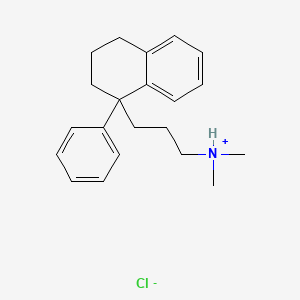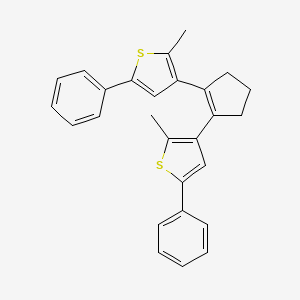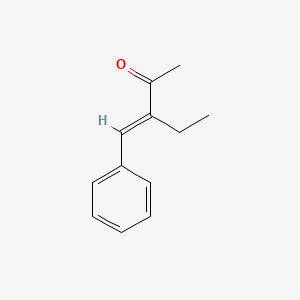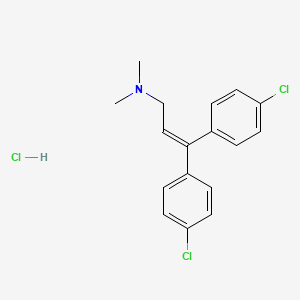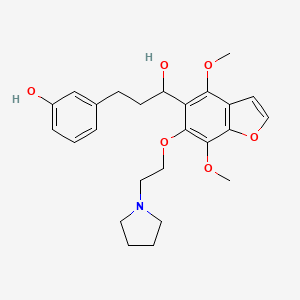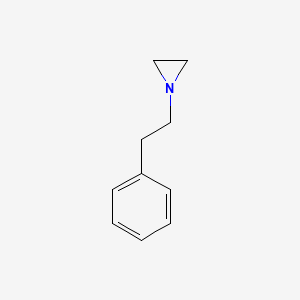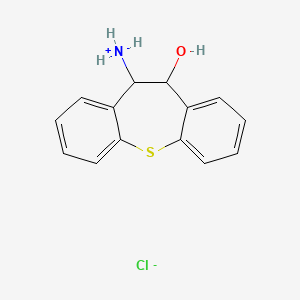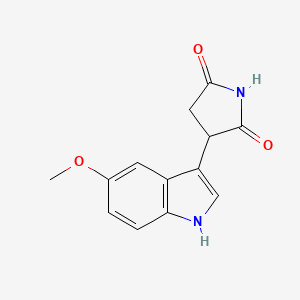
1-(2,4,6-Triethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Triethylphenyl)ethanone is an organic compound with the molecular formula C14H20O It is a derivative of acetophenone, where the phenyl ring is substituted with three ethyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Triethylphenyl)ethanone can be synthesized through Friedel-Crafts acylation of 2,4,6-triethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Triethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 1-(2,4,6-Triethylphenyl)acetic acid.
Reduction: 1-(2,4,6-Triethylphenyl)ethanol.
Substitution: 1-(2,4,6-Triethyl-3-nitrophenyl)ethanone or 1-(2,4,6-Triethyl-3-bromophenyl)ethanone.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Triethylphenyl)ethanone depends on its specific application. In general, the compound can interact with molecular targets through its carbonyl group, which can form hydrogen bonds or undergo nucleophilic addition reactions. The ethyl groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(2,4,6-Trimethylphenyl)ethanone: Similar structure but with methyl groups instead of ethyl groups.
1-(2,4,5-Triethylphenyl)ethanone: Similar structure but with ethyl groups at different positions on the phenyl ring.
Uniqueness: 1-(2,4,6-Triethylphenyl)ethanone is unique due to the specific positioning of the ethyl groups, which can affect its chemical reactivity and physical properties. This makes it distinct from other acetophenone derivatives and potentially useful for specialized applications.
Properties
CAS No. |
3766-68-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(2,4,6-triethylphenyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-5-11-8-12(6-2)14(10(4)15)13(7-3)9-11/h8-9H,5-7H2,1-4H3 |
InChI Key |
PEJCAQNBGDDNHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


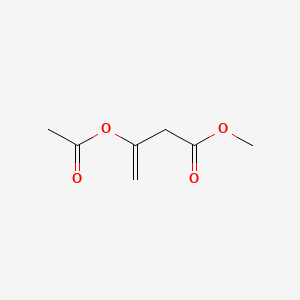
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
